2-(6-Acetamido-1H-indol-4-yl)acetic acid

Description

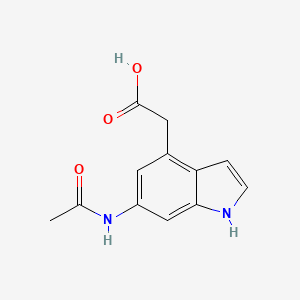

2-(6-Acetamido-1H-indol-4-yl)acetic acid is an indole-derived acetic acid compound featuring an acetamido (-NHCOCH₃) group at the 6-position of the indole ring and a carboxylic acid (-COOH) moiety at the 4-position. Indole-acetic acid derivatives are frequently explored for their biological activities, including anti-inflammatory, antioxidant, and receptor-modulating properties .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-(6-acetamido-1H-indol-4-yl)acetic acid |

InChI |

InChI=1S/C12H12N2O3/c1-7(15)14-9-4-8(5-12(16)17)10-2-3-13-11(10)6-9/h2-4,6,13H,5H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

YTSIAQRRYIJUPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C2C=CNC2=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis Followed by Functional Group Modification

One classical approach to synthesize indole derivatives involves the Fischer indole synthesis, which forms the indole ring by reacting phenylhydrazines with aldehydes or ketones under acidic conditions. For 2-(6-Acetamido-1H-indol-4-yl)acetic acid, this method is adapted by:

- Starting with a suitably substituted phenylhydrazine bearing an acetamido group at the 6-position.

- Reacting with an aldehyde or ketone that allows introduction of the acetic acid side chain at the 4-position.

- Subsequent oxidation or hydrolysis steps to convert side chains into the carboxylic acid functionality.

This method is widely used due to its versatility in constructing the indole core with desired substitutions.

Halogenation and Subsequent Alkylation

A more modern and scalable approach involves:

- Bromination at the 6-position of the indole ring to yield 6-bromoindole derivatives.

- Alkylation of the 6-bromoindole with bromoacetic ester to introduce the acetic acid side chain at the 4-position.

- Hydrolysis of the ester to the corresponding carboxylic acid.

This multi-step sequence allows precise control over substitution patterns and is amenable to gram-scale synthesis.

Acylation of Indole Derivatives

Direct acylation of indole derivatives with acyl chlorides or anhydrides is another route:

- Starting from 6-aminoindole or 6-acetamidoindole, acylation at the 4-position is achieved using chloroacetic acid derivatives under basic conditions.

- This method often employs coupling reagents such as carbonyldiimidazole (CDI) to activate the carboxylic acid for amide bond formation.

- The reaction conditions are optimized to avoid over-acylation or side reactions on the indole nitrogen.

Coupling Reactions Using Carbonyldiimidazole (CDI)

CDI-mediated coupling is a common strategy for synthesizing indole acetamides and related compounds:

- Indole-3-acetic acid or its derivatives are first activated by CDI in the presence of a base like pyridine.

- The activated intermediate then reacts with amines or substituted anilines to form amide bonds.

- This method provides high yields and purity, with the ability to introduce various substituents for structure-activity relationship studies.

Esterification and Hydrazinolysis Routes

- Esterification of indole-3-acetic acid with ethanol under acidic catalysis yields ethyl esters.

- These esters can be converted to hydrazides by reaction with hydrazine hydrate.

- Further functionalization of hydrazides leads to diverse indole derivatives, including acetamido-substituted analogs.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + aldehyde/ketone → indole | Versatile, classical method | Multi-step, harsh acidic conditions | 60-75 |

| Halogenation + Alkylation | 6-Bromoindole → alkylation with bromoacetic ester → hydrolysis | Precise substitution, scalable | Requires bromination step | 65-80 |

| Direct Acylation with Chloroacetic Acid | Acylation of 6-aminoindole with chloroacetic acid derivatives | Straightforward, mild conditions | Possible side reactions | 55-70 |

| CDI-Mediated Coupling | Activation of acid with CDI + amine coupling | High yield, clean reaction | Requires careful reagent handling | 70-85 |

| Esterification + Hydrazinolysis | Ester formation → hydrazide formation → further modification | Enables diverse derivatives | Multi-step, requires purification | 60-75 |

Detailed Research Findings

- The halogenation-alkylation approach has been favored for its scalability and reproducibility in producing 6-substituted indole acetic acids with high regioselectivity.

- CDI-mediated coupling reactions have been extensively used to synthesize indole-3-acetamides with various substitutions, demonstrating good yields and biological activity, suggesting applicability to this compound synthesis.

- Fischer indole synthesis remains a foundational method but is less favored for large-scale due to harsh conditions and lower selectivity.

- Esterification followed by hydrazinolysis and further functionalization provides a route to complex indole derivatives, useful for generating analogs for biological screening.

- Direct acylation methods using chloroacetic acid derivatives have been reported with moderate yields and require careful control of reaction conditions to avoid overreaction or polymerization.

Chemical Reactions Analysis

2-(6-Acetamido-1H-indol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its antitumor properties , particularly against solid tumors such as colon and lung cancers. Research indicates that derivatives of this compound exhibit potent cytotoxic effects on cancer cell lines, suggesting potential as a therapeutic agent in oncology.

- Case Study: A study highlighted the effectiveness of certain indole derivatives against colon carcinoma cells, where compounds similar to 2-(6-Acetamido-1H-indol-4-yl)acetic acid demonstrated significant inhibition of cell proliferation (GI50 values) in various human tumor cell lines . This suggests that the compound could be further developed into an anticancer drug.

Antimicrobial Properties

Research has shown that indole-based compounds possess antimicrobial activity, including efficacy against resistant strains of bacteria. The acetamido group enhances the compound's interaction with biological targets, potentially increasing its effectiveness against pathogens.

- Case Study: A series of indole-4-carboxamides were evaluated for their activity against Mycobacterium tuberculosis, demonstrating promising results that suggest a pathway for developing new treatments for bacterial infections . The structural similarities to this compound may indicate similar antimicrobial potential.

Drug Development

The compound serves as a building block in synthetic organic chemistry, facilitating the creation of more complex molecules with desired biological activities. Its structure allows for modifications that can lead to new pharmaceutical agents.

- Chemical Applications: In organic synthesis, derivatives of this compound are used to develop new drugs targeting specific biological pathways. For example, the indole core is known for its ability to bind to various receptors, which can be exploited in drug design .

Potential Therapeutic Uses

Given its diverse biological activities, there is potential for this compound to be developed into treatments for various conditions beyond cancer and infections.

- Research Directions: Future studies may explore its role in treating metabolic disorders or inflammatory diseases due to its structural properties that allow modulation of cellular pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(6-Acetamido-1H-indol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 2-(6-Acetamido-1H-indol-4-yl)acetic acid and related compounds:

Key Observations:

Substituent Position Effects :

- The position of the acetamido group (e.g., 4 vs. 6 on the indole ring) influences solubility and bioactivity. For example, 2-(4-Acetamido-1H-indol-1-yl)acetic acid (CAS 1573548-32-9) is a stable powder used in life science research, whereas methyl-substituted analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid exhibit different physical states (grey solid) and safety profiles .

- Sulfur-containing derivatives (e.g., compound 7c) demonstrate enhanced receptor-binding specificity, likely due to thioether linkages .

Synthetic Pathways: Many indole-acetic acid derivatives are synthesized via reactions with chloroacetic acid or through condensation with heterocycles like oxadiazoles and thiazolidinones . Example: Compound 7c was prepared by reacting a pyrimidoindole precursor with chloroacetic acid under basic conditions .

Biological Activities: Anti-inflammatory and Antioxidant Effects: Derivatives with oxadiazole or thiazolidinone moieties (e.g., compounds in and ) show promise in reducing oxidative stress and inflammation .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(6-Acetamido-1H-indol-4-yl)acetic acid, and how should data interpretation be approached?

Answer: Key techniques include:

- NMR Spectroscopy : Analyze chemical shifts for the indole ring (δ 6.5–7.5 ppm for aromatic protons), acetamido group (δ ~2.0 ppm for CH₃, δ ~8.0 ppm for NH), and acetic acid moiety (δ ~3.6 ppm for CH₂, δ ~12.0 ppm for COOH). Multiplicity and coupling constants help confirm substitution patterns .

- IR Spectroscopy : Look for peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (carboxylic acid C=O stretch). N-H stretches (3300–3500 cm⁻¹) verify the indole NH and acetamido groups .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of COOH (44 Da) or acetamido (59 Da) groups aids structural validation .

Q. What chromatographic methods are effective for purifying this compound?

Answer:

- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times depend on polarity; the acetic acid moiety increases hydrophilicity, requiring lower organic phases (~20–30% acetonitrile) .

- Flash Chromatography : Optimize solvent systems (e.g., ethyl acetate/hexane with 1% acetic acid) to resolve carboxylic acid and indole functionalities. Adjust pH to minimize tailing .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the indole core of this compound be addressed?

Answer:

- Protecting Groups : Protect the acetamido group (e.g., with Boc) during indole ring formation to prevent undesired side reactions. Deprotection post-synthesis ensures integrity .

- Catalytic Conditions : Use Pd-catalyzed cyclization (e.g., Larock indole synthesis) for regiocontrol. Solvent choice (e.g., acetic acid) and temperature (reflux, 110–120°C) influence yield and selectivity .

- Substituent Effects : Electron-donating groups (e.g., methoxy) at position 6 stabilize intermediates, favoring correct ring closure. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .

Q. How can conflicting biological activity data for this compound be resolved across assay conditions?

Answer:

Q. What strategies improve the accuracy of pKa determination for the acetic acid moiety?

Answer:

- Potentiometric Titration : Perform in mixed solvents (e.g., water/DMSO) to enhance solubility. Calibrate pH electrodes with buffers matching the solvent system .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict pKa values. Compare with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.